2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol
Beschreibung
Eigenschaften
CAS-Nummer |
1040048-24-5 |
|---|---|
Molekularformel |
C9H14BrNO2S |
Molekulargewicht |
280.18g/mol |
IUPAC-Name |
2-[2-[(4-bromothiophen-2-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C9H14BrNO2S/c10-8-5-9(14-7-8)6-11-1-3-13-4-2-12/h5,7,11-12H,1-4,6H2 |
InChI-Schlüssel |
SEYVSAKHVCGMRI-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1Br)CNCCOCCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-bromo-2-thiophenemethanamine with ethylene glycol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol can be compared with similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but contains a dimethylamino group instead of the 4-bromo-2-thienyl group.
2-(2-Bromoethoxy)ethanol: This compound is structurally similar but lacks the thienyl and amino groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
